6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid
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Overview
Description
6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:
- Condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
- Cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Industrial Production Methods: Industrial production methods often involve:
Chemical Reactions Analysis
Types of Reactions: 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid undergoes various types of chemical reactions, including:
- Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen.
- Reduction : This involves the addition of hydrogen or the removal of oxygen.
- Substitution : This involves the replacement of one atom or group of atoms with another.
- Oxidizing agents : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reducing agents : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution reactions : Often involve halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid has a wide range of scientific research applications:
- Chemistry : Used as a building block for synthesizing more complex molecules .
- Biology : Studied for its potential biological activities, including antibacterial, antifungal, and antitumor properties .
- Medicine : Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other infectious diseases .
- Industry : Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds:
- 2-aminobenzenethiol derivatives : These compounds share a similar benzothiazole core and exhibit comparable biological activities .
- Thiazole derivatives : Known for their wide range of biological activities, including antibacterial, antifungal, and antitumor properties .
Uniqueness: 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid is unique due to its specific structure, which combines a benzothiazole moiety with a cyclohexene ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
GUJPAOIGOPJEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)C(=O)O |
Origin of Product |
United States |
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